![molecular formula C6H8S2 B3052403 2-Methyl-5-(methylsulfanyl)thiophene CAS No. 40990-29-2](/img/structure/B3052403.png)
2-Methyl-5-(methylsulfanyl)thiophene
Overview
Description
2-Methyl-5-(methylsulfanyl)thiophene is a chemical compound with the molecular formula C6H8S2. It has an average mass of 144.258 Da and a monoisotopic mass of 144.006744 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Methyl-5-(methylsulfanyl)thiophene, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(methylsulfanyl)thiophene consists of a five-membered ring containing sulfur, with a methyl group and a methylsulfanyl group attached .Scientific Research Applications
Versatile Synthesis
2-Methyl-5-(methylsulfanyl)thiophene has been used in versatile synthesis methods. For instance, it's utilized in the regioselective functionalization of 3-(methylsulfanyl)thiophene with different electrophiles at the 2- and 5-positions, enabling the preparation of polysubstituted products (Fattuoni et al., 2008).
Catalysis
It also plays a role in catalysis. The reaction of dimethyl disulfide with thiophene under the action of highly siliceous zeolite results in the formation of thioalkylation products including 2-(methylsulfanyl)thiophene (Mashkina & Khairulina, 2015).
Molecular Orbital Calculations
Density Functional Theory (DFT) calculations have been used to understand the electronic states of 3-substituted thiophenes and oligo(3-methylsulfanylthiophene)s, providing a theoretical basis for the formation of regioregular α-conjugated oligo- and polythiophenes (Ando & Ueda, 2002).
Synthesis of Isomeric α,α′-Bithienyls
In the synthesis of isomeric α,α′-bithienyls, 2-Methyl-5-(methylsulfanyl)thiophene has been used to create compounds formally related to the dimerization of 3-(methylsulfanyl)-thiophene (Folli et al., 1995).
Photocatalysis
The compound is utilized in photocatalysis. A reaction involving methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation leads to the generation of 3-(methylsulfonyl)benzo[b]thiophenes (Gong et al., 2019).
Preparation of Kinetically Stabilized Phosphaethene Derivatives
This thiophene derivative is also important in the preparation of kinetically stabilized phosphaethene derivatives, illustrating its role in advanced chemical synthesis (Ito, Kimura, & Yoshifuji, 2003).
Synthesis of Highly Refractive Polyimides
2-Methyl-5-(methylsulfanyl)thiophene is instrumental in synthesizing highly refractive polyimides derived from thiophene-containing aromatic diamines and aromatic dianhydrides, highlighting its application in material science (Fukuzaki et al., 2010).
Future Directions
Thiophene and its derivatives, including 2-Methyl-5-(methylsulfanyl)thiophene, have attracted the attention of researchers due to their wide range of applications in various fields such as agrochemistry, pharmaceuticals, molecular electronics, liquid crystalline materials, and corrosion inhibition . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research directions may include exploring new synthesis methods, investigating its biological activities, and developing its applications in material science and industrial chemistry .
properties
IUPAC Name |
2-methyl-5-methylsulfanylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5-3-4-6(7-2)8-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUGUKXAAPOFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193991 | |
Record name | Thiophene, 2-methyl-5-(methylthiol)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfanyl)thiophene | |
CAS RN |
40990-29-2 | |
Record name | Thiophene, 2-methyl-5-(methylthiol)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040990292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-methyl-5-(methylthiol)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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